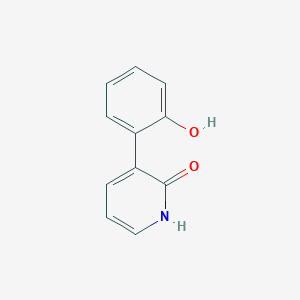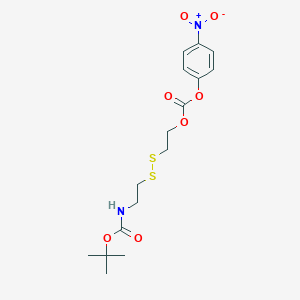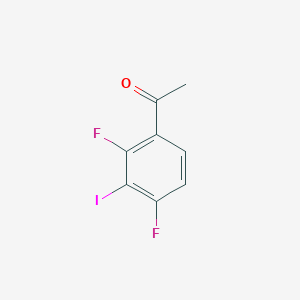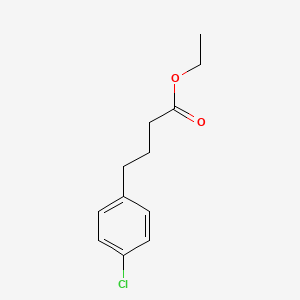
(5-Propylthiophen-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Propylthiophen-2-yl)methanol: is an organic compound with the molecular formula C8H12OS and a molecular weight of 156.25 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and features a propyl group at the 5-position and a hydroxymethyl group at the 2-position of the thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-Propylthiophen-2-yl)methanol typically involves the reaction of 5-propylthiophene-2-carboxaldehyde with a reducing agent . One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as ethanol . The reaction is carried out at room temperature and yields this compound as the primary product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: (5-Propylthiophen-2-yl)methanol can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 5-Propylthiophene-2-carboxylic acid.
Reduction: 5-Propylthiophene-2-methane.
Substitution: 2-Bromo-5-propylthiophene or 2-Nitro-5-propylthiophene.
Wissenschaftliche Forschungsanwendungen
Chemistry: (5-Propylthiophen-2-yl)methanol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex thiophene derivatives, which are valuable in the development of organic semiconductors and conductive polymers .
Biology and Medicine: Thiophene derivatives, including this compound, have shown potential biological activities such as antimicrobial, anti-inflammatory, and anticancer properties . These compounds are being investigated for their ability to interact with biological targets and pathways, making them candidates for drug development.
Industry: In the industrial sector, this compound is used in the production of materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . Its unique electronic properties make it suitable for applications in electronic devices and sensors.
Wirkmechanismus
The mechanism of action of (5-Propylthiophen-2-yl)methanol in biological systems involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity . The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their conformation and function . These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Thiophene-2-methanol: Lacks the propyl group, resulting in different electronic and steric properties.
5-Methylthiophene-2-methanol: Contains a methyl group instead of a propyl group, leading to variations in reactivity and biological activity.
Uniqueness: (5-Propylthiophen-2-yl)methanol is unique due to the presence of the propyl group, which enhances its lipophilicity and ability to interact with hydrophobic regions of biological targets . This structural feature distinguishes it from other thiophene derivatives and contributes to its specific applications in material science and medicinal chemistry.
Eigenschaften
IUPAC Name |
(5-propylthiophen-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12OS/c1-2-3-7-4-5-8(6-9)10-7/h4-5,9H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGQAZNLZZKANN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(S1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6292173.png)

![8-Phenylimidazo[1,2-a]pyrazine](/img/structure/B6292180.png)

![7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B6292200.png)


![1,2-Bis[3-(trifluoromethyl)phenyl]ethane](/img/structure/B6292238.png)


